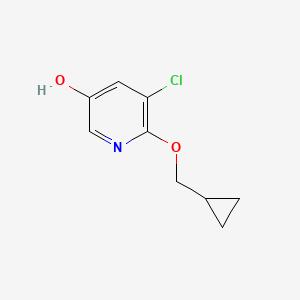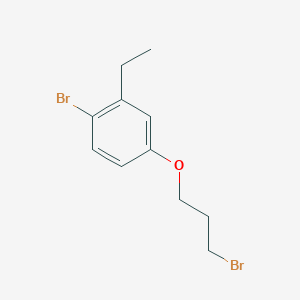![molecular formula C9H9BrN2O B13897390 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one is a heterocyclic compound with a unique structure that includes a bromine atom and a fused azepine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to verify the compound’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a CCR2 antagonist, which may have implications in treating chronic inflammation, diabetes, and cancer.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research
Mécanisme D'action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one involves its interaction with specific molecular targets, such as the CCR2 receptor. By binding to this receptor, the compound can inhibit its activity, leading to downstream effects on cellular signaling pathways involved in inflammation and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A similar compound with a different substitution pattern on the azepine ring.
1-Aryl-6-alkyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones: Compounds with aryl and alkyl substitutions that exhibit different biological activities.
Uniqueness
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
3-bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one |
InChI |
InChI=1S/C9H9BrN2O/c10-6-4-7-8(12-5-6)2-1-3-11-9(7)13/h4-5H,1-3H2,(H,11,13) |
Clé InChI |
PCAVEOFNKNXTNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=N2)Br)C(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


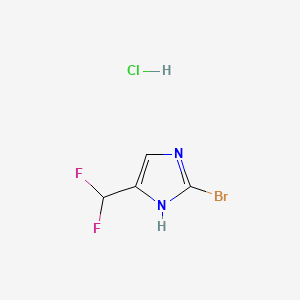

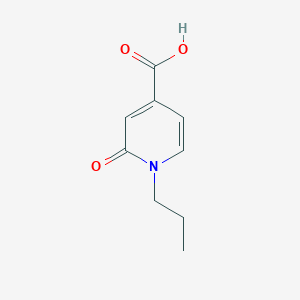
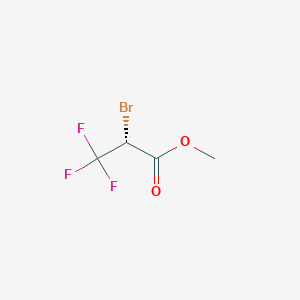
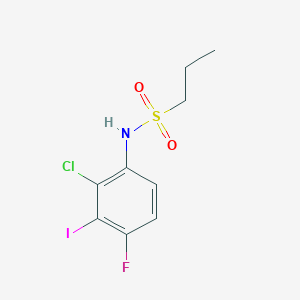
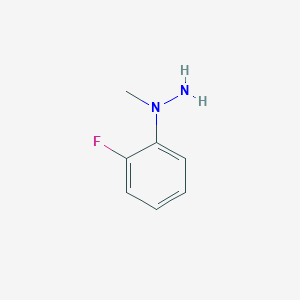
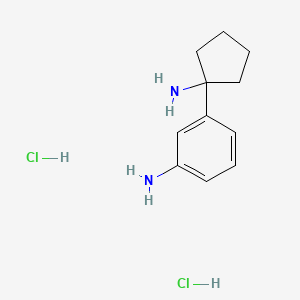
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)
![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)
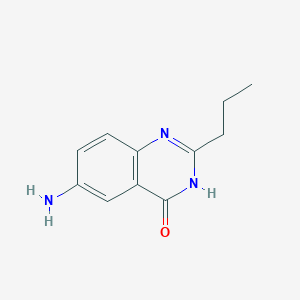

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
